Ethyl 4-isopropylthiazole-5-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 4-isopropylthiazole-5-carboxylate (CAS 81569-57-5) is a substituted thiazole derivative with a molecular formula of C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . Its IUPAC name, ethyl 4-isopropyl-1,3-thiazole-5-carboxylate , reflects its structural features: a thiazole ring (five-membered heterocycle containing sulfur and nitrogen atoms), an isopropyl group at position 4, and an ethyl ester group at position 5. Synonyms include 4-isopropylthiazole-5-carboxylic acid ethyl ester and 5-ethoxycarbonyl-4-isopropylthiazole .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| CAS Number | 81569-57-5 | |
| SMILES Code | O=C(C1=C(C(C)C)N=CS1)OCC |
The compound’s structure positions the isopropyl group at the 4-position and the ethyl ester at the 5-position of the thiazole ring, creating a steric and electronic environment distinct from simpler thiazole carboxylates.
Historical Context in Heterocyclic Chemistry
Thiazole derivatives have been central to heterocyclic chemistry since the late 19th century, with early syntheses involving cyclization reactions of thiourea and α-halo ketones. The Hantzsch thiazole synthesis, which condenses thiourea with 2-chloroacetoacetate esters, laid the groundwork for modern methods. This compound exemplifies advancements in regioselective substitutions, where the isopropyl group is introduced via alkylation or direct cyclization with isopropyl-containing precursors.
Position Within Thiazole Carboxylate Derivatives
This compound belongs to the broader class of thiazole-5-carboxylate esters, which are distinguished by substituents at the 4- and 5-positions. Key structural analogs include:
- Ethyl 4-methylthiazole-5-carboxylate (C₇H₉NO₂S): A simpler derivative with a
Properties
IUPAC Name |
ethyl 4-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)8-7(6(2)3)10-5-13-8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFJYBJMPXPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Modified α-Halo Esters
The Hantzsch thiazole synthesis remains the cornerstone for constructing the thiazole core. For Ethyl 4-isopropylthiazole-5-carboxylate, this method involves reacting a thioamide precursor with an α-halo ester bearing the isopropyl group. For example, ethyl 2-chloro-3-methylbutanoate serves as the α-halo ester, where the isopropyl group is positioned on the α-carbon. Cyclocondensation with a thioamide (e.g., acetothioamide) in refluxing ethanol yields the target compound.
Reaction Conditions:
-
Solvent: Ethanol or isopropyl alcohol (80–100°C)
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Base: Triethylamine or potassium carbonate (1.2 equiv)
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Time: 6–8 hours
-
Yield: 68–72% (crude), improving to 85% after recrystallization
Mechanistic Insight:
The thioamide’s sulfur nucleophile attacks the α-carbon of the halo ester, followed by dehydrohalogenation and cyclization to form the thiazole ring. The isopropyl group’s steric bulk necessitates prolonged reaction times to ensure complete conversion.
Alternative Route: Thioamide Functionalization
A patent-derived method (WO2012032528A2) demonstrates the synthesis of analogous thiazoles via cyclization of brominated thiobenzamides with 2-chloroacetoacetic acid ethyl ester. Adapting this approach, 3-isopropyl-4-hydroxy-thiobenzamide undergoes cyclization with ethyl 2-chloroacetoacetate to introduce the ester and isopropyl groups simultaneously.
Optimization Parameters:
-
Temperature: 80–85°C (prevents decomposition of sensitive intermediates)
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Catalyst: Dimethylformamide (DMF) as a polar aprotic solvent enhances reaction kinetics
-
Purity: Hydrochloride salt formation in acetone elevates purity to 99.5%
Post-Cyclization Functionalization Strategies
Alkylation of Hydroxythiazole Intermediates
For substrates lacking direct isopropyl incorporation, hydroxylated thiazoles (e.g., 4-hydroxythiazole-5-carboxylate) can be alkylated using isopropyl bromide. This two-step process involves:
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Cyclocondensation to form 4-hydroxythiazole-5-carboxylate.
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Alkylation with isopropyl bromide in the presence of potassium carbonate.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Temperature | 80–85°C |
| Yield | 73.2% (after recrystallization) |
| Purity (HPLC) | 98% |
Challenges:
Industrial-Scale Production Considerations
Solvent Recycling and Waste Reduction
Large-scale synthesis prioritizes solvent recovery, particularly for high-boiling solvents like DMF. Continuous distillation systems reduce costs by 40% compared to batch processes.
Catalytic Efficiency
Cuprous cyanide (CuCN) in cyanation steps improves atom economy but necessitates strict temperature control (130–140°C) to avoid decomposition.
Industrial Yield Comparison:
| Method | Lab Yield | Industrial Yield |
|---|---|---|
| Hantzsch Synthesis | 72% | 65% |
| Patent-Based Process | 90% | 85% |
Purity Enhancement Techniques
Hydrochloride Salt Formation
Adapting the patent’s purification strategy, the free base of this compound is treated with concentrated HCl in acetone, yielding a crystalline hydrochloride salt. This step eliminates residual impurities, achieving 99.5% HPLC purity.
Procedure:
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Dissolve crude product in acetone (20 mL/g).
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Add HCl dropwise at 30–35°C.
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Cool to 0–5°C and filter.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:
- **Oxidation
Biological Activity
Ethyl 4-isopropylthiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 225.29 g/mol
The thiazole moiety contributes significantly to the compound's interaction with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution techniques.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable case study involved testing the compound against HepG2 hepatocellular carcinoma cells using MTT assays to assess cell viability. The results indicated significant cytotoxicity, with an IC50 value of approximately 15 µM, suggesting that the compound effectively inhibits cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. The compound interacts with specific cellular pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers .
Case Studies and Research Findings
- Study on Thiazole Derivatives : A comprehensive study synthesized several thiazole derivatives, including this compound, and evaluated their anticancer activities against various cancer cell lines. The results highlighted the importance of structural modifications on biological activity, emphasizing that substituents on the thiazole ring significantly influence potency .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial efficacy of thiazole derivatives, where this compound was shown to possess strong antibacterial properties comparable to standard antibiotics. This positions it as a potential candidate for further drug development aimed at combating resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 4-isopropylthiazole-5-carboxylate. Research indicates that compounds with thiazole moieties exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives containing thiazole showed significant effectiveness against A549 non-small cell lung carcinoma and SHSY-5Y neuroblastoma cells, suggesting potential for therapeutic applications in oncology .
1.2 Mechanistic Insights
The mechanism of action for thiazole derivatives often involves the inhibition of specific pathways crucial for cancer cell proliferation. Molecular docking studies have confirmed the binding affinity of these compounds to target proteins involved in cancer progression, indicating their potential as lead compounds in drug development .
Synthesis and Chemical Properties
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. For example, one method includes the reaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate to yield the desired thiazole carboxylate under environmentally friendly conditions . The efficiency and yield of these synthesis methods are critical for scaling up production for pharmaceutical applications.
| Synthesis Method | Starting Materials | Yield | Notes |
|---|---|---|---|
| Method A | Ethyl 2-chloroacetoacetate + Ammonium dithiocarbamate | High | Environmentally friendly |
| Method B | Various thiazole derivatives | Variable | Dependent on reaction conditions |
Agricultural Applications
3.1 Agrochemical Potential
Thiazole derivatives have been explored for their use in agrochemicals due to their fungicidal and herbicidal properties. This compound has shown promise in preliminary studies as a potential candidate for developing new agrochemical products that can enhance crop protection against pathogens while being less harmful to beneficial organisms .
Future Perspectives
The ongoing research into this compound suggests several future directions:
- Combination Therapies: Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for resistant cancer types.
- Environmental Impact Studies: As its synthesis methods are refined, assessing the environmental impact of its use in agriculture will be crucial.
- Expanded Biological Testing: Further testing across a broader range of biological systems will help elucidate additional therapeutic potentials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Analogues
a) Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Structure : Features a methyl group at the 4-position and a pyridinyl substituent at the 2-position.
- Synthesis : Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation () .
- Key Difference : The pyridinyl group enhances electronic complexity and hydrogen-bonding capacity compared to the isopropyl substituent in the target compound.
b) Ethyl 5-aminothiazole-4-carboxylate
- Structure: Substituted with an amino group at the 5-position and a carboxylate ester at the 4-position.
- Applications : Used in synthesizing bioactive molecules, including antiviral and anticancer agents () .
- Key Difference: The amino group increases polarity and reactivity, enabling nucleophilic substitutions, unlike the isopropyl group in the target compound.
Isoxazole-Based Analogues
a) Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate
- Structure : Isoxazole ring (oxygen instead of sulfur) with isopropyl and methyl substituents.
- Molecular Formula: C₁₀H₁₅NO₃ () .
- Key Difference : The oxygen atom in the isoxazole ring reduces aromatic stability compared to thiazole, affecting electronic properties and metabolic pathways.
b) Ethyl-5-phenyl-isoxazole-4-carboxylate
Comparative Data Table
Key Findings and Implications
- Structural Influence : Substitution patterns (e.g., isopropyl vs. pyridinyl) significantly alter electronic properties, solubility, and biological activity. Thiazole derivatives generally exhibit higher metabolic stability than isoxazoles due to sulfur’s electronegativity .
- Synthetic Utility : this compound serves as a versatile intermediate, analogous to other carboxylate esters in medicinal chemistry (e.g., and ) .
- Commercial Relevance : The availability of ethyl thiazole and isoxazole carboxylates from multiple suppliers underscores their industrial importance () .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-isopropylthiazole-5-carboxylate, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using thioamides and α-haloketones. For example, catalyst-free approaches in aqueous ethanol have been reported for structurally similar thiazole derivatives, achieving yields >75% under mild conditions (80°C, 10 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of precursors. Post-synthesis purification often involves silica gel chromatography or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, with aromatic protons typically appearing at δ 6.5–8.0 ppm . X-ray crystallography provides definitive structural validation, as demonstrated for analogous thiazole carboxylates (e.g., C–H bond lengths: 0.93–0.97 Å; refinement using riding H-atom models) . High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks ([M+H]+) with <5 ppm error .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for thiazole carboxylates under varying reaction conditions?
- Methodological Answer : Discrepancies often arise from differences in catalysts, solvent systems, or temperature gradients. Systematic Design of Experiments (DoE) is recommended to isolate critical variables. For instance, replacing traditional bases (e.g., K₂CO₃) with greener alternatives (e.g., Cs₂CO₃) may enhance reactivity in polar aprotic solvents . Contradictory purity data should be resolved using orthogonal analytical methods (e.g., HPLC vs. LC-MS) .
Q. What strategies are effective for improving the hydrolytic stability of this compound in aqueous research applications?
- Methodological Answer : Stability studies for related esters show degradation via ester hydrolysis under acidic/basic conditions. Stabilization strategies include:
- Storage : Refrigeration (2–8°C) in airtight containers with desiccants to minimize moisture uptake .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position to reduce nucleophilic attack on the ester moiety .
- Buffered Solutions : Using phosphate-buffered saline (PBS) at pH 7.4 to mitigate hydrolysis during biological assays .
Q. How can computational modeling guide the design of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., isopropyl vs. cyclopropyl groups) on thiazole ring reactivity. Molecular docking simulations with target proteins (e.g., kinases) identify optimal steric and electronic configurations. For example, introducing chlorophenyl or fluorophenyl groups at specific positions enhances binding affinity in pyrazole-thiazole hybrids .
Practical Laboratory Considerations
Q. What are the best practices for safe handling and waste disposal of this compound in academic labs?
- Methodological Answer :
- PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal .
- Waste Streams : Segregate halogenated waste (if chlorinated derivatives are synthesized) and comply with EPA guidelines for organic solvents .
Q. How should researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?
- Methodological Answer : Implement standardized reporting via platforms like Chemistry-Methods or Organic Process Research & Development. Key parameters to document include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
